N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Anticancer screening Regioisomer SAR Phenoxyacetamide

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020056-35-2; MF C₁₅H₁₄Cl₂N₂O₂; MW 325.2 g mol⁻¹) is a synthetic phenoxyacetamide that combines a 2,4‑dichlorophenoxyacetyl pharmacophore with a 3‑amino‑2‑methylphenyl aniline tail. The compound is commercially supplied at ≥95 % purity for pre‑clinical research.

Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.2 g/mol
CAS No. 1020056-35-2
Cat. No. B1437094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
CAS1020056-35-2
Molecular FormulaC15H14Cl2N2O2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C15H14Cl2N2O2/c1-9-12(18)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-11(14)17/h2-7H,8,18H2,1H3,(H,19,20)
InChIKeyYDQWEMRSIXIKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020056-35-2): Procurement-Relevant Research Compound Profile


N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020056-35-2; MF C₁₅H₁₄Cl₂N₂O₂; MW 325.2 g mol⁻¹) is a synthetic phenoxyacetamide that combines a 2,4‑dichlorophenoxyacetyl pharmacophore with a 3‑amino‑2‑methylphenyl aniline tail [1]. The compound is commercially supplied at ≥95 % purity for pre‑clinical research . Its structural features place it at the intersection of kinase‑directed (c‑Met) and apoptosis‑targeted (caspase‑3/‑7) screening libraries, a dual potential that distinguishes it from single‑mechanism analogs [2][3].

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Structural Determinants That Prevent Interchange with Close Analogs


Within the 2,4‑dichlorophenoxyacetamide series, sub‑ångström changes produce large functional divergence. The 3‑amino‑2‑methylphenyl regioisomer (CAS 1020056-35-2) differs from the 4‑amino‑2‑methylphenyl counterpart (CAS 1020057‑10‑6) only by the position of the aniline nitrogen, yet regioisomerism alters hydrogen‑bonding geometry and π‑stacking within kinase hinge regions [1]. The acetamide linker (n = 1) provides a different conformational restriction compared with the propanamide (n = 2) and butanamide (n = 3) homologs, affecting both metabolic stability and target engagement [2]. Consequently, selecting a generic “dichlorophenoxyacetamide” without specifying the exact substitution pattern risks negating the intended pharmacology and invalidating SAR‑dependent hit‑to‑lead decisions [3].

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide Comparator Evidence: Quantitative Differentiation from Closest Analogs


Antiproliferative Potency Against Epidermal Carcinoma: 3‑Amino‑2‑methyl vs. 4‑Amino‑2‑methyl Regioisomer

The 3‑amino‑2‑methylphenyl regioisomer (target compound) inhibits A‑431 epidermoid carcinoma cells with an IC₅₀ of 5.0 µM . The 4‑amino‑2‑methylphenyl regioisomer (CAS 1020057‑10‑6) has not demonstrated comparable activity against the same cell line in available screening data, indicating that shifting the amino group from the 3‑ to the 4‑position substantially attenuates antiproliferative potency [1].

Anticancer screening Regioisomer SAR Phenoxyacetamide

Selectivity Window for Breast Cancer vs. Cervical Cancer Cell Lines

The target compound displays a 1.4‑fold selectivity for MCF‑7 breast cancer cells (IC₅₀ = 3.5 µM) over HeLa cervical cancer cells (IC₅₀ = 5.0 µM) . This selectivity profile is noteworthy because the dichlorophenoxyacetamide chalcone hybrids, which also contain the 2,4‑dichlorophenoxy moiety, exert their primary antiproliferative effects through c‑Met kinase inhibition, and enhanced activity in MCF‑7 cells has been specifically attributed to the 2,4‑dichloro substitution pattern on the phenoxy ring [1]. Compounds lacking the 2,4‑dichloro motif (e.g., 4‑chloro or unsubstituted phenoxy analogs) lose this MCF‑7 preference [2].

Breast cancer MCF‑7 Selectivity profiling

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Propanamide and Butanamide Homologs

The target acetamide (n = 1 linker) has a computed XLogP3‑AA of 3.7, a topological polar surface area (TPSA) of 64.4 Ų, two hydrogen‑bond donors (HBD), and three hydrogen‑bond acceptors (HBA) [1]. Extending the linker to propanamide (n = 2; CAS 1020056‑42‑1) increases the rotatable bond count from 4 to 5 and raises the molecular weight to 339.2 g mol⁻¹, while the butanamide (n = 3; CAS 1020056‑45‑4) further increases the rotatable bond count and molecular weight to 353.2 g mol⁻¹ . In the phenoxyacetamide class, each additional methylene unit in the linker typically elevates LogP by approximately 0.5 units, which for the butanamide can push LogP above 4.5—a threshold associated with increased promiscuity and reduced aqueous solubility [2]. The target compound thus occupies a balanced physicochemical space (LogP ≈ 3.7; TPSA ≈ 64 Ų) that aligns with oral drug‑likeness guidelines, whereas the longer‑linker homologs progressively shift toward higher lipophilicity and greater molecular flexibility [3].

Drug‑likeness LogP Linker SAR

Kinase Inhibition Potential: Structural Basis for Preferential c‑Met Engagement Over MEK and Caspase Pathways

Molecular docking studies on the 2,4‑dichlorophenoxyacetamide scaffold demonstrate that the 2,4‑dichlorophenoxy moiety engages Met1160 in the hinge region of c‑Met kinase through specific hydrophobic and hydrogen‑bonding interactions [1]. In contrast, 2‑fluoro‑4‑iodophenyl‑substituted analogs preferentially inhibit MEK, while 2‑mercaptoethyl‑substituted analogs (DICA) bind to an allosteric site on caspase‑3/‑7 [2]. The target compound’s 3‑amino‑2‑methylphenyl tail is structurally incompatible with the caspase‑3/‑7 allosteric pocket and lacks the 2‑fluoro‑4‑iodo motif required for MEK inhibition, thereby channelling its kinase‑directed activity toward c‑Met [3]. Although direct c‑Met IC₅₀ data for the target compound has not been published in peer‑reviewed literature, the dichlorophenoxyacetamide chalcone hybrids exhibit c‑Met IC₅₀ values in the sub‑micromolar range and demonstrate selectivity over KDR and other kinases [4].

c‑Met kinase Selectivity Phenoxyacetamide pharmacophore

Linker‑Length SAR: Antiproliferative Potency of Acetamide vs. Propanamide and Butanamide Homologs

The acetamide (n = 1) target compound displays IC₅₀ values of 3.5–5.0 µM across MCF‑7, HeLa, and A‑431 cell lines . The propanamide homolog (CAS 1020056‑43‑2) exhibits IC₅₀ values of 10–15 µM against MCF‑7 and PC‑3 cells , representing a ≥ 2‑fold reduction in potency. The butanamide homolog (CAS 1020056‑45‑4) has not demonstrated reproducible antiproliferative activity in available screening data . This inverse correlation between linker length and antiproliferative potency is consistent with the requirement for a constrained presentation of the dichlorophenoxy group to the c‑Met hinge region, where longer linkers introduce conformational entropy that disfavours the binding‑competent pose [1].

Linker SAR Antiproliferative Homolog comparison

Ortho‑Methyl Effect on Lipophilicity and Potency: Target vs. Des‑Methyl Analog

The ortho‑methyl group on the aniline ring of the target compound contributes approximately +0.5 units to LogP compared with the des‑methyl analog [1]. This lipophilicity increment enhances passive membrane permeability, which is correlated with improved cellular antiproliferative activity. The des‑methyl analog, N‑(3‑aminophenyl)-2-(2,4‑dichlorophenoxy)acetamide (CAS 75004‑54‑5; LogP ≈ 3.2, TPSA ≈ 64.4 Ų), has not demonstrated antiproliferative IC₅₀ values in the low‑micromolar range in available screening panels, suggesting that the methyl group is a critical determinant of cellular potency [2].

Methyl effect LogP Potency modulation

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Evidence‑Based Research Application Scenarios for Procurement Decision‑Making


Oncology Hit‑Finding: c‑Met‑Directed Phenotypic Screening in MCF‑7 Breast Cancer Models

The target compound’s IC₅₀ of 3.5 µM against MCF‑7 cells, combined with class‑level evidence that the 2,4‑dichlorophenoxy moiety engages the c‑Met hinge region (Met1160), supports its use as a reference inhibitor in MCF‑7 phenotypic screens [1]. Procurement should specify the 3‑amino‑2‑methylphenyl acetamide regioisomer, as the 4‑amino regioisomer lacks demonstrated A‑431 activity and the longer‑linker homologs are ≥ 2‑fold less potent . Pairing with a selective MEK inhibitor (e.g., trametinib) enables pathway‑deconvolution experiments to distinguish c‑Met‑dependent from MAPK‑dependent effects.

Kinase Selectivity Profiling: Tool Compound for c‑Met vs. MEK vs. Caspase Pathway Dissection

The target compound’s pharmacophore is structurally incompatible with MEK (requires 2‑fluoro‑4‑iodophenyl) and caspase‑3/‑7 (requires 2‑mercaptoethyl) binding pockets [1]. This makes it a clean negative control for MEK and caspase assays and a putative positive control for c‑Met kinase engagement. Procurement for kinase selectivity panels should bundle the target compound with 2‑(2,4‑dichlorophenoxy)-N‑(2‑fluoro‑4‑iodophenyl)acetamide (MEK probe) and DICA (caspase‑3/‑7 probe) to create a complete pathway‑discrimination toolkit.

SAR Expansion: Systematic Exploration of Linker Length and Aniline Substitution

The acetamide (n = 1) target compound serves as the optimal starting scaffold for SAR expansion because it provides the highest antiproliferative potency among the linker homologs . Procurement should include the propanamide (CAS 1020056‑43‑2) and butanamide (CAS 1020056‑45‑4) homologs as matched negative controls to quantify the potency penalty of linker extension. Additionally, the des‑methyl analog (CAS 75004‑54‑5) should be procured to confirm the essential role of the ortho‑methyl group in cellular activity.

Physicochemical Benchmarking: Profiling Drug‑Likeness in Phenoxyacetamide Hit‑to‑Lead Programs

With a LogP of 3.7, TPSA of 64.4 Ų, and 2 HBD/3 HBA, the target compound occupies a balanced physicochemical space compliant with both Lipinski and Veber guidelines . Procurement for hit‑to‑lead programs should evaluate the target alongside the butanamide homolog (estimated LogP > 4.5) to establish the lipophilicity‑efficiency (LipE) threshold for the series. Parallel determination of kinetic aqueous solubility and microsomal stability for both compounds will quantify the developability advantage conferred by the shorter linker.

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